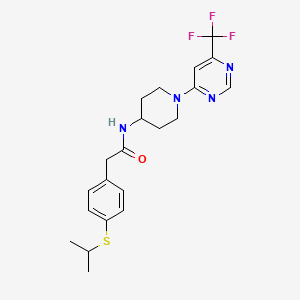

![molecular formula C19H20N2O4S B2663752 N-(3-甲氧基苄基)-4-氧代-1,2,5,6-四氢-4H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺 CAS No. 898462-84-5](/img/structure/B2663752.png)

N-(3-甲氧基苄基)-4-氧代-1,2,5,6-四氢-4H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

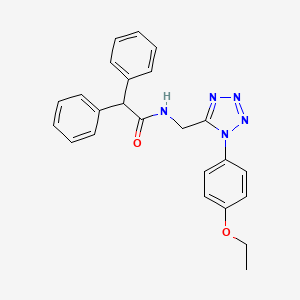

This compound is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2). Sulfonamides are known for their antibacterial properties and are used in a variety of drugs . The compound also contains a pyrroloquinoline structure, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of applications in pharmaceuticals, agrochemicals, and veterinary products .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrroloquinoline core with a sulfonamide group attached. The methoxybenzyl group would likely contribute to the overall polarity and solubility of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water, while the methoxybenzyl group could increase its lipophilicity .科学研究应用

抗癌潜力和作用机制

作为喹啉磺酰胺衍生物的一部分,N-(3-甲氧基苄基)-4-氧代-1,2,5,6-四氢-4H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺已被研究其潜在的抗癌活性。这些化合物在抑制微管蛋白聚合方面显示出有希望的结果,而微管蛋白聚合是癌细胞分裂的关键过程。一种特定的衍生物因其对 HeLa 细胞增殖的强烈抑制作用而被发现,展示了这些化合物作为先导化合物进一步修饰以增强抗癌活性的潜力 (Juan Ma & Guo-Hua Gong, 2022)。此外,新型吡咯喹啉衍生物已被合成作为潜在的抗肿瘤剂,展示出针对各种癌细胞系的有趣的细胞生长抑制特性,表明其作用机制与拓扑异构酶 II 毒性能力无关 (M. Ferlin, B. Gatto, G. Chiarelotto, & M. Palumbo, 2000)。

在生物传感器和生物电催化中的作用

结构上类似于喹啉磺酰胺衍生物的磺化聚苯胺已被用于构建生物传感器。这些化合物与吡咯喹啉醌依赖性葡萄糖脱氢酶 (PQQ-GDH) 等酶相互作用,以实现直接电子转移,这对于生物传感器应用至关重要。这种在溶液和电极表面观察到的直接生物电催化说明了磺酰胺衍生物在提高生物传感器效率和有效性方面的潜力 (David Sarauli, Cheng-xi Xu, B. Dietzel, B. Schulz, & F. Lisdat, 2013)。

酶促生物阳极改进

将导电聚合物(如取代的聚苯胺)掺入以介导诸如 PQQ-GDH 等酶的酶促生物电催化代表了另一个应用领域。此策略旨在改善酶与集电器之间的电子转移,这对于提高酶促生物燃料电池和生物传感器的电流密度至关重要。自掺杂聚苯胺薄膜的使用展示了基于直接生物电催化的酶电极构建的创新方法,突出了喹啉磺酰胺衍生物在该领域的通用性和潜力 (Shuai Xu & S. Minteer, 2014)。

未来方向

属性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-25-16-4-2-3-13(9-16)12-20-26(23,24)17-10-14-5-6-18(22)21-8-7-15(11-17)19(14)21/h2-4,9-11,20H,5-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZXSZKEUYIHFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

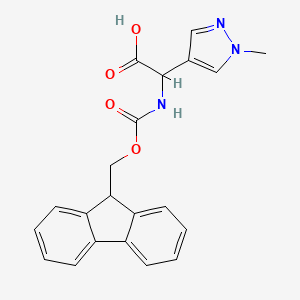

![3-Phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one](/img/structure/B2663669.png)

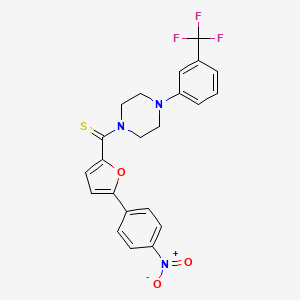

![7-chloro-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2663671.png)

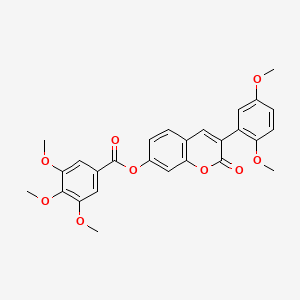

![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2663672.png)

![2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline](/img/structure/B2663673.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-2-yl)methanone](/img/structure/B2663678.png)

![N-([3,3'-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2663688.png)

![2-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2663689.png)

![N-(3-cyanophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2663690.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethyl morpholine-4-carbodithioate](/img/structure/B2663691.png)